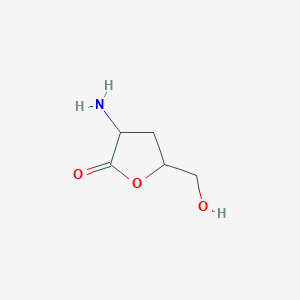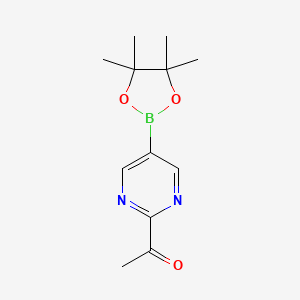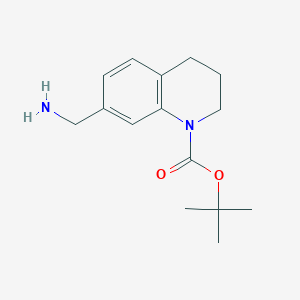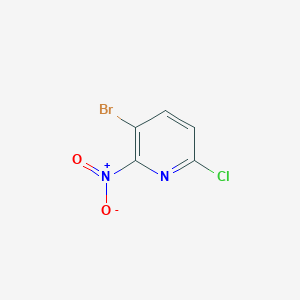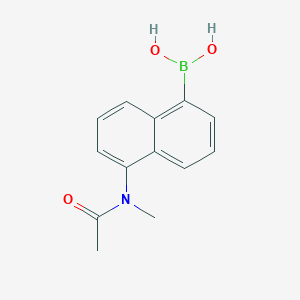
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a naphthalene ring substituted with a boronic acid group and an N-methylacetamido group, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(N-Methylacetamido)naphthalen-1-yl)boronic acid typically involves the introduction of the boronic acid group onto a naphthalene derivative. One common method is the borylation of a naphthalene precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The N-methylacetamido group can be introduced through acylation reactions using N-methylacetamide and appropriate coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF are typical in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices
Wirkmechanismus
The mechanism of action of (5-(N-Methylacetamido)naphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the compound can interact with specific target molecules and produce a detectable signal. The boronic acid group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-boronic acid: A simpler analog without the N-methylacetamido group.
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid: A structurally related compound with additional aromatic substitution.
Uniqueness
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid is unique due to the presence of both the boronic acid and N-methylacetamido groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, from organic synthesis to biological sensing.
Eigenschaften
CAS-Nummer |
882527-39-1 |
|---|---|
Molekularformel |
C13H14BNO3 |
Molekulargewicht |
243.07 g/mol |
IUPAC-Name |
[5-[acetyl(methyl)amino]naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C13H14BNO3/c1-9(16)15(2)13-8-4-5-10-11(13)6-3-7-12(10)14(17)18/h3-8,17-18H,1-2H3 |
InChI-Schlüssel |
HXSQPKSUVPBVBY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC=C(C2=CC=C1)N(C)C(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


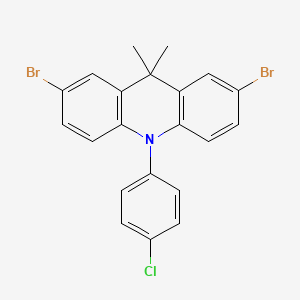
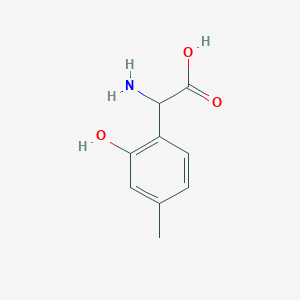
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)

![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
